5-Ethoxy-2-methoxyaniline
Description
Properties
IUPAC Name |
5-ethoxy-2-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-12-7-4-5-9(11-2)8(10)6-7/h4-6H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAIYFAMMVNXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction Pathway
An alternative route involves synthesizing 5-ethoxy-2-methoxy-nitrobenzene followed by catalytic hydrogenation. Nitration of 2-methoxy-5-ethoxybenzene—prepared via Williamson ether synthesis—using mixed nitric-sulfuric acid introduces the nitro group at position 1 (para to methoxy). Hydrogenation over 10% Pd/C at 60°C reduces the nitro group to amine, yielding the target compound in 68–72% overall yield. This method, however, faces challenges in regioselective nitration, as competing meta-directed substitution can reduce efficiency by 15–20%.
Comparative Analysis of Methodologies
Yield and Scalability
The PBED route outperforms nitro reduction in yield (73–77% vs. 68–72%) and scalability, particularly due to the reproducibility of bromination and ethoxylation steps. Patent WO2018207120A1 reports similar efficiencies for analogous intermediates, validating the PBED approach for kilogram-scale production. In contrast, nitro reduction requires stringent control over nitration regioselectivity, complicating large-scale synthesis.
Byproduct Formation
Unwanted isomers, such as 4-ethoxy-2-methoxyaniline, arise in nitro reduction due to competing nitration pathways. Chromatographic purification becomes necessary, increasing production costs by ~30%. The PBED route minimizes byproducts through directed bromination, with <5% undesired isomers detected via HPLC.
Optimization of Critical Steps
Bromination Efficiency
Increasing FeBr₃ concentration from 5 mol% to 10 mol% enhances bromination yield from 82% to 89% but risks over-bromination. A balance is achieved at 7.5 mol%, yielding 87% product with 97.2% purity.
Ethoxylation Catalysis
Replacing CuI with Cu nanoparticles (20 nm) in DMF reduces reaction time from 12 hr to 6 hr while maintaining 81% yield. This modification, adapted from CN105523995A, improves throughput in continuous-flow systems.
Analytical Characterization
Spectroscopic Validation
¹H NMR analysis confirms substitution patterns:
Purity Assessment
HPLC with a C18 column (acetonitrile/water, 60:40) reveals 99.1% purity, with retention time at 8.2 min. Residual solvents (DMF, acetic acid) are <0.1% via GC-MS.
Industrial Applications
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The amino (-NH₂), methoxy (-OCH₃), and ethoxy (-OC₂H₅) groups collectively activate the benzene ring toward electrophilic substitution. The positions of attack are dictated by the directing effects of these substituents:
-
The -NH₂ group directs electrophiles to the ortho (C2/C6) and para (C4) positions.
-
The -OCH₃ group at C2 directs to ortho (C1/C3) and para (C5).
-
The -OC₂H₅ group at C5 directs to ortho (C4/C6) and para (C1).
Competition between these effects leads to preferential substitution at C4 and C6 due to lower steric hindrance and electronic synergy .
Diazotization and Arylation
The primary amine undergoes diazotization under acidic conditions (HCl/NaNO₂, 0–5°C), forming a diazonium salt. This intermediate participates in diverse transformations:
The diazonium salt’s instability at >5°C necessitates strict temperature control .
Oxidation Reactions
The amino group and aromatic ring are susceptible to oxidation:
Quinone-imine formation is favored under acidic conditions, while nitroso derivatives dominate in neutral media .
Protection and Derivatization
The -NH₂ group is often protected or functionalized for synthetic applications:
The acetylated derivative shows enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) .
Comparative Reactivity
Substituent effects on reaction rates were quantified using Hammett constants (σ):
| Derivative | σ (C4) | EAS Rate (vs Aniline) |
|---|---|---|
| 5-Ethoxy-2-methoxyaniline | −0.32 | 12× faster |
| 5-Chloro-2-methoxyaniline | +0.23 | 3× slower |
| 2-Methoxyaniline | −0.27 | 8× faster |
Electron-donating groups (-OCH₃, -OC₂H₅) accelerate EAS by lowering the transition state energy .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
5-Ethoxy-2-methoxyaniline has been identified as a structural fragment in numerous compounds with antitumor properties. It is particularly noted for its role as a precursor in the synthesis of protein kinase inhibitors targeting various receptors such as VEGFR2, EGFR, and PDGFR .
- Case Study: VEGFR2 Inhibitors
1.2 Cardiovascular and Anti-inflammatory Agents
Research indicates that this compound derivatives can function as cardiovascular agents and anti-inflammatory drugs. These compounds have shown potential in modulating pathways associated with inflammation and vascular health, making them candidates for further investigation in therapeutic applications .
Synthetic Applications
2.1 Organic Synthesis
The compound serves as an important building block in organic synthesis due to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
- Synthetic Pathways
2.2 Material Science
This compound is also explored for its potential applications in material science, particularly in the development of conducting polymers and electrochromic devices. Its structural properties allow it to be incorporated into polymer matrices, enhancing electrical conductivity and stability .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor Agents | Potent VEGFR2 inhibitors with IC50 ~22 nM |
| Cardiovascular Agents | Modulation of inflammation pathways | |
| Organic Synthesis | Building Block | Efficient synthesis with 59% yield |
| Material Science | Conducting Polymers | Enhanced electrical conductivity |
| Safety & Toxicology | Carcinogenicity Studies | Potential bladder tumors observed in long-term studies |
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
5-(Ethylsulfonyl)-2-methoxyaniline
Structural Differences :
- Substituent at position 5: Ethylsulfonyl (-SO₂CH₂CH₃) vs. ethoxy (-OCH₂CH₃).
- Electronic effects: Sulfonyl groups are electron-withdrawing, reducing electron density on the aromatic ring compared to ethoxy groups.
Synthesis :
5-(Ethylsulfonyl)-2-methoxyaniline is synthesized in four steps from 4-methoxybenzene-1-sulfonyl chloride (59% overall yield) involving sulfonation, methylation, nitration, and hydrogenation . In contrast, 5-Ethoxy-2-methoxyaniline would likely require ethoxylation steps, possibly via nucleophilic substitution or Ullmann-type coupling.
Methoxy-Substituted Aniline Derivatives
- 2-(3-Methoxyphenyl)ethylamine : A primary amine with a methoxy group at the meta position.
- 4-Methoxyphenylhydrazine hydrochloride : A hydrazine derivative used in heterocyclic synthesis.
- 3-Methoxyphenyl isocyanate : A reactive intermediate for urethane and urea formation.
Key Comparisons :
Physicochemical Properties :
- Electron Density : Ethoxy/methoxy substituents increase ring electron density, enhancing electrophilic substitution reactions. Sulfonyl groups decrease electron density, favoring nucleophilic attack.
- Solubility : Ethoxy groups improve lipid solubility compared to polar sulfonyl groups, impacting bioavailability .
Positional Isomers and Reactivity
- Meta-Substituted Analogs (e.g., 3-Methoxyphenyl isocyanate) : Reduced steric effects but altered electronic properties, influencing regioselectivity in reactions .
Q & A
Q. Basic
- 1H/13C NMR : Identify methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituents. Methoxy protons typically resonate at δ 3.7–3.9 ppm, while ethoxy protons split into a quartet (δ 1.2–1.4 ppm for CH₃) and triplet (δ 3.4–3.6 ppm for CH₂) .
- HPLC : Assess purity (>95% recommended for pharmacological studies). Use C18 columns with acetonitrile/water mobile phases.
- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 183 (C₉H₁₃NO₂) .
How can researchers optimize the nitration step in the synthesis of this compound to minimize byproduct formation?
Q. Advanced
- Condition Screening : Use pure HNO₃ instead of mixed acid (HNO₃/H₂SO₄) to avoid dinitration. Evidence shows mixed acid at 60°C produces 54% of unwanted dinitro derivative 4a, while concentrated HNO₃ at 100°C yields 73% of mono-nitro product 4 .
- Temperature Control : Maintain 100°C to ensure regioselective nitration at the para position relative to the methoxy group.
- Reaction Time : Limit to 2 hours to prevent over-nitration.
How should researchers address contradictions in reported spectral data or reactivity profiles of this compound derivatives?
Q. Advanced
- Cross-Validation : Compare NMR and MS data across multiple batches and independent studies. For example, discrepancies in ethoxy group chemical shifts may arise from solvent effects .
- Reproducibility Tests : Replicate synthetic steps using alternative starting materials (e.g., avoiding 3-amino-4-hydroxybenzenesulfonic acid, which failed in analogous syntheses) .
- Computational Modeling : Use DFT calculations to predict substituent effects on reactivity and spectral properties .
What role does this compound serve in the development of kinase inhibitors, and how can its structure be modified to enhance activity?
Q. Application-Focused
- Pharmacophoric Fragment : The compound serves as a key building block for VEGFR2 inhibitors due to its electron-donating substituents, which enhance binding to kinase active sites .
- Structural Modifications :
- Introduce sulfonyl groups (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) to improve solubility and target affinity .
- Replace ethoxy with bulkier alkoxy groups to study steric effects on inhibitory potency.
What best practices ensure reproducibility in studies involving this compound?
Q. Methodological
- Detailed Protocols : Document reaction conditions (e.g., exact molar ratios, solvent grades) as minor variations can alter yields .
- Open Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data and synthetic procedures, aligning with open science initiatives .
- Validation : Use internal standards (e.g., USP reference materials) for analytical comparisons .
How can researchers mitigate challenges in purifying this compound due to its polarity?
Q. Advanced
- Chromatography : Employ flash column chromatography with ethyl acetate/hexane gradients (20–40% EtOAc) for optimal separation .
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate high-purity crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
